3-(4-chlorophenyl)-5-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(4-chlorophenyl)-5-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with chlorophenyl, methylphenyl, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound can form the pyrazole ring.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
3-(4-chlorophenyl)-5-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazole
- 3-(4-chlorophenyl)-5-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-thione
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-5-(4-methylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern and the presence of the dihydropyrrolo[3,4-c]pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H18ClN3O |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methylphenyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18ClN3O/c1-15-7-13-19(14-8-15)28-23(17-5-3-2-4-6-17)20-21(26-27-22(20)24(28)29)16-9-11-18(25)12-10-16/h2-14,23H,1H3,(H,26,27) |
InChI Key |
UITIWZNZZQVARR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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